Hexyldecyl ethylhexanoate

Description

Properties

CAS No. |

128165-66-2 |

|---|---|

Molecular Formula |

C24H48O2 |

Molecular Weight |

368.6 g/mol |

IUPAC Name |

2-hexyldecyl 2-ethylhexanoate |

InChI |

InChI=1S/C24H48O2/c1-5-9-12-14-15-17-19-22(18-16-13-10-6-2)21-26-24(25)23(8-4)20-11-7-3/h22-23H,5-21H2,1-4H3 |

InChI Key |

VDHIEQOYPSVNIM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC(CCCCCC)COC(=O)C(CC)CCCC |

Origin of Product |

United States |

Foundational & Exploratory

Hexyldecyl Ethylhexanoate: A Comprehensive Technical Guide to its Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Hexyldecyl ethylhexanoate is a branched-chain ester that finds significant application in the cosmetics and personal care industries as an emollient and skin conditioning agent. Its molecular structure, comprising a C16 alcohol (hexyldecanol) and a C8 carboxylic acid (2-ethylhexanoic acid), imparts a unique combination of properties that make it a versatile ingredient in various formulations. This technical guide provides an in-depth analysis of the core physicochemical properties of Hexyldecyl ethylhexanoate, complete with detailed experimental protocols and a logical framework for understanding its structure-function relationship.

Core Physicochemical Properties

The physicochemical characteristics of Hexyldecyl ethylhexanoate are fundamental to its performance in cosmetic formulations. A summary of its key properties is presented below. It is important to note that while some data is derived from experimental measurements, other values are based on computational models and estimations, which are valuable for predictive purposes but may differ from empirical results.

Table 1: General and Chemical Identity of Hexyldecyl Ethylhexanoate

| Property | Value | Source(s) |

| IUPAC Name | 2-hexyldecyl 2-ethylhexanoate | [1] |

| Molecular Formula | C24H48O2 | [1] |

| Molecular Weight | 368.6 g/mol | [1] |

| CAS Number | 439134-25-5, 128165-66-2 | |

| Appearance | Clear, colorless to pale yellow liquid | |

| General Description | Dry, greaseless, low viscosity liquid with good resistance to hydrolysis. | [2] |

Table 2: Quantitative Physicochemical Data for Hexyldecyl Ethylhexanoate

| Property | Value (with units) | Data Type | Source(s) |

| Boiling Point | 400.2 ± 13.0 °C at 760 mmHg | Estimated | |

| Melting Point | Not available | - | |

| Density | 0.9 ± 0.1 g/cm³ | Estimated | |

| Viscosity | Low (qualitative) | Descriptive | [2] |

| Refractive Index | 1.448 | Estimated | |

| Vapor Pressure | 0.0 ± 0.9 mmHg at 25°C | Estimated | |

| Enthalpy of Vaporization | 65.1 ± 3.0 kJ/mol | Estimated | |

| Flash Point | 207.8 ± 6.8 °C | Estimated | |

| Water Solubility | Insoluble (predicted) | Predicted | [1] |

| LogP (Octanol/Water Partition Coefficient) | 10.4 | Computed | [1] |

Experimental Protocols

Accurate determination of the physicochemical properties of Hexyldecyl ethylhexanoate is crucial for its application in formulation development and for regulatory purposes. The following section details standardized methodologies that can be employed to experimentally verify these properties. These protocols are based on internationally recognized guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD) and ASTM International.

Determination of Boiling Point (OECD Guideline 103)[4][5][6]

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

-

Apparatus: A suitable apparatus consists of a heating bath, a boiling tube with a side arm, a thermometer, and a capillary tube sealed at one end.

-

Procedure:

-

A small amount of Hexyldecyl ethylhexanoate is placed in the boiling tube.

-

The capillary tube is inverted and placed in the boiling tube with its open end below the surface of the liquid.

-

The apparatus is heated gradually.

-

The temperature at which a continuous stream of bubbles emerges from the capillary tube is recorded as the boiling point.

-

The atmospheric pressure is recorded at the time of the measurement.

-

Determination of Density

Density is the mass per unit volume of a substance.

-

Apparatus: A pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it) and an analytical balance.

-

Procedure:

-

The empty pycnometer is weighed.

-

It is then filled with Hexyldecyl ethylhexanoate, ensuring no air bubbles are present, and weighed again.

-

The pycnometer is then emptied, cleaned, and filled with distilled water and weighed.

-

The density is calculated using the formula: Density = (mass of substance) / (volume of substance), where the volume is determined from the mass of the water and its known density at the experimental temperature.

-

Determination of Viscosity (ASTM D445)[7][8][9][10][11]

Viscosity is a measure of a fluid's resistance to flow. For a low-viscosity liquid like Hexyldecyl ethylhexanoate, a capillary viscometer is suitable.

-

Apparatus: A calibrated glass capillary viscometer (e.g., Ostwald or Ubbelohde type), a constant temperature water bath, and a stopwatch.

-

Procedure:

-

The viscometer is filled with a known volume of Hexyldecyl ethylhexanoate.

-

The viscometer is placed in the constant temperature water bath until the sample reaches the desired temperature.

-

The time taken for the liquid to flow between two marked points on the capillary is measured.

-

The kinematic viscosity is calculated by multiplying the flow time by the calibration constant of the viscometer.

-

The dynamic viscosity can be calculated by multiplying the kinematic viscosity by the density of the liquid at the same temperature.

-

Determination of Refractive Index

The refractive index is a measure of how much light bends when it passes from a vacuum into the substance.

-

Apparatus: An Abbe refractometer with a light source (typically a sodium D line).

-

Procedure:

-

A few drops of Hexyldecyl ethylhexanoate are placed on the prism of the refractometer.

-

The prism is closed, and the instrument is adjusted until the dividing line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.

-

The refractive index is read directly from the instrument's scale.

-

The temperature at which the measurement is made should be controlled and recorded.

-

Determination of Water Solubility (OECD Guideline 105)[12][13][14][15][16]

Water solubility is the maximum concentration of a substance that will dissolve in water at a specific temperature.

-

Apparatus: A flask with a stirrer, a constant temperature bath, and an analytical method to determine the concentration of the ester in water (e.g., gas chromatography).

-

Procedure (Flask Method):

-

An excess amount of Hexyldecyl ethylhexanoate is added to a known volume of water in the flask.

-

The mixture is stirred in the constant temperature bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The mixture is then allowed to stand to separate the phases.

-

A sample of the aqueous phase is carefully taken, ensuring no undissolved ester is included.

-

The concentration of Hexyldecyl ethylhexanoate in the aqueous sample is determined using a suitable analytical technique.

-

Determination of n-Octanol/Water Partition Coefficient (LogP) (OECD Guideline 117, HPLC Method)[17][18][19][20][21][22][23]

The n-octanol/water partition coefficient is a measure of a chemical's lipophilicity.

-

Apparatus: A high-performance liquid chromatograph (HPLC) with a suitable reversed-phase column (e.g., C18) and a UV detector.

-

Procedure:

-

A series of reference compounds with known LogP values are injected into the HPLC system to create a calibration curve of retention time versus LogP.

-

A solution of Hexyldecyl ethylhexanoate is then injected under the same chromatographic conditions.

-

The retention time of Hexyldecyl ethylhexanoate is measured.

-

The LogP value is determined by interpolating its retention time on the calibration curve.

-

Structure-Function Relationship

The physicochemical properties and the resulting performance of Hexyldecyl ethylhexanoate as a cosmetic ingredient are directly linked to its molecular structure.

Caption: Relationship between the molecular structure of Hexyldecyl ethylhexanoate and its key physicochemical properties and cosmetic functions.

The branched nature of both the hexyldecyl alcohol and the ethylhexanoyl acid moieties prevents the molecules from packing closely together, which contributes to its low viscosity and good spreadability on the skin. The large, non-polar alkyl chains are responsible for its high lipophilicity (high LogP value), making it an effective emollient that can form a protective, occlusive layer on the skin to reduce moisture loss. The steric hindrance provided by the branched chains around the ester linkage contributes to its good resistance to hydrolysis, enhancing its stability in formulations. These properties collectively result in its desirable sensory profile, providing a non-greasy, silky feel upon application, and its function as a skin conditioning agent.

References

An In-depth Technical Guide to the Synthesis of Hexyldecyl Ethylhexanoate via Fischer Esterification

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of hexyldecyl ethylhexanoate, a branched-chain emollient ester, through the Fischer esterification of 2-hexyldecanol and 2-ethylhexanoic acid. This document details the underlying chemical principles, a representative experimental protocol, and purification methods.

Introduction

Hexyldecyl ethylhexanoate is a non-occlusive emollient with a light, silky feel, valued in cosmetic and pharmaceutical formulations for its excellent spreadability and skin-conditioning properties. Its synthesis is typically achieved via Fischer esterification, a classic organic reaction that involves the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[1][2][3] The reactants in this case are 2-ethylhexanoic acid and 2-hexyldecanol, a type of Guerbet alcohol.[4][5][6] The branched nature of both the alcohol and the carboxylic acid contributes to the final ester's desirable low viscosity and high stability.

The reaction is an equilibrium process.[1][7] To achieve high yields of the desired ester, the equilibrium must be shifted towards the products. This is typically accomplished by using an excess of one of the reactants (usually the less expensive one) or by removing water as it is formed during the reaction, often through azeotropic distillation.[7][8]

Reaction Mechanism and Experimental Workflow

The synthesis of hexyldecyl ethylhexanoate follows the well-established mechanism of Fischer esterification. The process begins with the protonation of the carbonyl oxygen of 2-ethylhexanoic acid by a strong acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The nucleophilic oxygen of 2-hexyldecanol then attacks this activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent proton transfers and the elimination of a water molecule result in the formation of the protonated ester. Deprotonation of this species regenerates the acid catalyst and yields the final product, hexyldecyl ethylhexanoate.

Fischer Esterification Mechanism

Caption: Mechanism of Fischer Esterification for Hexyldecyl Ethylhexanoate.

Experimental Synthesis Workflow

The general workflow for the synthesis and purification of hexyldecyl ethylhexanoate is outlined below. It involves the initial reaction setup, followed by heating under reflux to drive the esterification, and concludes with a series of work-up and purification steps to isolate the final product.

Caption: General workflow for the synthesis and purification of hexyldecyl ethylhexanoate.

Experimental Protocol

This section provides a representative experimental protocol for the synthesis of hexyldecyl ethylhexanoate. The quantities and conditions are based on general procedures for Fischer esterification of long-chain branched alcohols and acids and should be optimized for specific laboratory conditions.[7][8][9]

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity (Example) | Moles (Example) |

| 2-Hexyldecanol | 242.47 | 242.5 g | 1.0 |

| 2-Ethylhexanoic Acid | 144.21 | 158.6 g | 1.1 |

| p-Toluenesulfonic acid (p-TsOH) | 172.20 | 4.0 g | 0.023 |

| Toluene (B28343) | 92.14 | 200 mL | - |

| Sodium Bicarbonate (5% aq. sol.) | 84.01 | As needed | - |

| Brine (saturated NaCl solution) | - | As needed | - |

| Anhydrous Sodium Sulfate | 142.04 | As needed | - |

Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark apparatus, and a reflux condenser, combine 2-hexyldecanol (1.0 mol), 2-ethylhexanoic acid (1.1 mol), p-toluenesulfonic acid (0.023 mol), and toluene (200 mL).

-

Esterification: Heat the reaction mixture to reflux (approximately 120-140°C). The water formed during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue the reflux until the theoretical amount of water (approximately 18 mL) is collected, or until the reaction is deemed complete by analytical methods such as TLC or GC. This may take several hours.

-

Cooling and Neutralization: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the reaction mixture to a separatory funnel.

-

Work-up:

-

Wash the organic layer with a 5% aqueous solution of sodium bicarbonate to neutralize the p-TsOH catalyst and any unreacted 2-ethylhexanoic acid. Repeat the washing until the aqueous layer is no longer acidic (test with pH paper).

-

Wash the organic layer with brine to remove any remaining water-soluble impurities.

-

-

Drying and Filtration: Separate the organic layer and dry it over anhydrous sodium sulfate. Filter the mixture to remove the drying agent.

-

Purification:

-

Remove the toluene solvent under reduced pressure using a rotary evaporator.

-

The crude hexyldecyl ethylhexanoate can be further purified by vacuum distillation to obtain the final high-purity product.

-

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for the Fischer esterification synthesis of hexyldecyl ethylhexanoate. These values are representative and may vary based on the specific experimental setup and conditions.

| Parameter | Typical Value/Range | Notes |

| Reactant Molar Ratio | 1:1.1 to 1:1.5 | (2-Hexyldecanol : 2-Ethylhexanoic Acid) An excess of the acid can be used. |

| Catalyst Loading (p-TsOH) | 1-2 mol% | Relative to the limiting reactant (2-hexyldecanol). |

| Reaction Temperature | 120 - 140°C | Reflux temperature of the solvent (e.g., toluene). |

| Reaction Time | 4 - 8 hours | Monitor by water collection in Dean-Stark trap or chromatography. |

| Expected Yield | >90% | Based on the limiting reactant. |

| Purity (Post-distillation) | >99% | As determined by GC analysis. |

Conclusion

The synthesis of hexyldecyl ethylhexanoate via Fischer esterification is a robust and efficient method for producing this high-value emollient. By carefully controlling the reaction conditions, particularly through the removal of water to drive the equilibrium, high yields of the desired ester can be achieved. The purification of the final product through a standard aqueous work-up followed by vacuum distillation ensures a high degree of purity suitable for its application in the cosmetic and pharmaceutical industries. The methodologies and data presented in this guide provide a solid foundation for researchers and professionals involved in the development and manufacturing of specialty esters.

References

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Khan Academy [khanacademy.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Guerbet Alcohols, Ideal Substrates for the Sustainable Production of Branched Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 8. cerritos.edu [cerritos.edu]

- 9. digital.csic.es [digital.csic.es]

Chemical structure and IUPAC name of Hexyldecyl ethylhexanoate

This technical guide provides a comprehensive overview of Hexyldecyl ethylhexanoate, including its chemical structure, IUPAC name, physicochemical properties, synthesis, and applications, with a focus on its role in cosmetic and pharmaceutical formulations.

Chemical Identity and Structure

Hexyldecyl ethylhexanoate is a branched-chain ester that serves primarily as a skin conditioning agent and emollient in various cosmetic and personal care products.[1][2] Its molecular structure contributes to its desirable sensory properties on the skin, providing a smooth and non-greasy feel.[1]

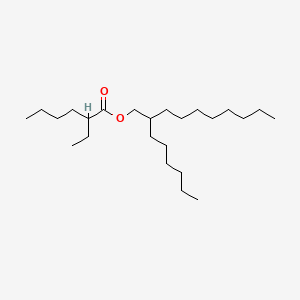

IUPAC Name: 2-hexyldecyl 2-ethylhexanoate[1][3]

Chemical Formula: C₂₄H₄₈O₂[1][3]

Molecular Weight: 368.6 g/mol [3]

Chemical Structure: The molecule is an ester formed from the reaction of 2-ethylhexanoic acid and 2-hexyldecanol.[1][4]

Figure 1. 2D chemical structure of Hexyldecyl ethylhexanoate.

Physicochemical Properties

Hexyldecyl ethylhexanoate is a clear, colorless to pale yellow liquid.[1] It is characterized by its low viscosity and good resistance to hydrolysis.[5] A summary of its key identifiers and properties is provided in the table below.

| Property | Value | Reference |

| CAS Number | 439134-25-5, 128165-66-2 | [1][3] |

| IUPAC Name | 2-hexyldecyl 2-ethylhexanoate | [1][3] |

| Molecular Formula | C₂₄H₄₈O₂ | [1][3] |

| Molecular Weight | 368.6 g/mol | [3] |

| Appearance | Clear, colorless to pale yellow liquid | [1] |

| Key Functions | Emollient, Skin Conditioning Agent, Thickener | [1][2][5] |

| Biodegradability | Readily biodegradable | [1] |

Synthesis

Hexyldecyl ethylhexanoate, like other alkyl ethylhexanoates, is synthetically produced.[6] The most common method is through a classic Fischer-type esterification reaction.[6][7] This process involves the reaction of a carboxylic acid (2-ethylhexanoic acid) with an alcohol (2-hexyldecanol).[6][7] The reaction can be promoted by acid or base catalysis.[6][7]

A detailed experimental protocol for the synthesis of a similar alkyl ethylhexanoate, lauryl ethylhexanoate, involves the direct esterification of lauryl alcohol and ethylhexanoic acid.[6] For the synthesis of Hexyldecyl ethylhexanoate, the corresponding alcohol, 2-hexyldecanol, would be used.

Experimental Protocol: Fischer Esterification of 2-Hexyldecanol and 2-Ethylhexanoic Acid (Generalized)

-

Reactant Preparation: Equimolar amounts of 2-hexyldecanol and 2-ethylhexanoic acid are added to a round-bottom flask.

-

Catalyst Addition: A catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid, is added to the mixture.

-

Reaction Setup: The flask is fitted with a Dean-Stark apparatus or a similar setup to facilitate the removal of water, which is a byproduct of the reaction. This drives the equilibrium towards the formation of the ester.

-

Heating: The reaction mixture is heated to reflux with constant stirring. The reaction progress can be monitored by measuring the amount of water collected.

-

Work-up: Once the reaction is complete, the mixture is cooled. The catalyst is neutralized with a weak base, and the organic layer is washed with water and brine.

-

Purification: The crude product is dried over an anhydrous salt (e.g., magnesium sulfate) and then purified, typically by vacuum distillation, to yield the final Hexyldecyl ethylhexanoate.

Diagram 1. Synthesis of Hexyldecyl ethylhexanoate via Fischer Esterification.

Mechanism of Action as a Skin Conditioning Agent

Hexyldecyl ethylhexanoate primarily functions as an emollient and skin conditioning agent through physical mechanisms at the surface of the skin.[1][2] It does not have a known direct interaction with biological signaling pathways. Its benefits are derived from its ability to form a lightweight, non-greasy barrier on the skin that helps to lock in moisture.[1] This action helps to soften and soothe the skin, improving its overall texture and appearance.[1]

References

- 1. HEXYLDECYL ETHYLHEXANOATE - Ataman Kimya [atamanchemicals.com]

- 2. specialchem.com [specialchem.com]

- 3. Hexyldecyl Ethylhexanoate | C24H48O2 | CID 23146896 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ewg.org [ewg.org]

- 5. specialchem.com [specialchem.com]

- 6. cir-safety.org [cir-safety.org]

- 7. cir-safety.org [cir-safety.org]

Spectroscopic data (NMR, GC-MS) for Hexyldecyl ethylhexanoate characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data and analytical methodologies for the characterization of Hexyldecyl 2-ethylhexanoate (B8288628). The information presented herein is essential for quality control, structural elucidation, and impurity profiling in the context of pharmaceutical and chemical research.

Spectroscopic Data Summary

The following tables summarize the expected quantitative data from Nuclear Magnetic Resonance (NMR) and Gas Chromatography-Mass Spectrometry (GC-MS) analyses of Hexyldecyl 2-ethylhexanoate. These values are predicted based on the analysis of structurally similar long-chain esters and publicly available data for related compounds.

Table 1: Predicted ¹H NMR Chemical Shifts

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Ester -OCH₂- | 4.0 - 4.2 | d |

| Ester C=O-CH- | 2.2 - 2.4 | m |

| Alkyl Chain -CH₂- | 1.2 - 1.7 | m |

| Alkyl Chain -CH- | 1.5 - 1.7 | m |

| Terminal -CH₃ | 0.8 - 1.0 | t |

Table 2: Predicted ¹³C NMR Chemical Shifts

| Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl C=O | 170 - 175 |

| Ester -OCH₂- | 60 - 70 |

| Ester C=O-CH- | 40 - 50 |

| Alkyl Chain -CH₂- | 20 - 40 |

| Alkyl Chain -CH- | 30 - 40 |

| Terminal -CH₃ | 10 - 15 |

Table 3: Key GC-MS Fragmentation Ions

| m/z | Interpretation |

| [M]+ | Molecular Ion (if observed) |

| [M-OR]+ | Loss of the hexyldecyloxy group |

| [RCO]+ | Acylium ion from the ethylhexanoyl moiety |

| Various | Characteristic hydrocarbon fragments |

Experimental Protocols

Detailed methodologies for the acquisition of spectroscopic data are provided below. These protocols are based on standard practices for the analysis of long-chain esters.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. Sample Preparation

-

Sample Quantity: For ¹H NMR, accurately weigh 5-25 mg of Hexyldecyl 2-ethylhexanoate. For ¹³C NMR, a higher quantity of 50-100 mg is recommended.

-

Solvent: Use 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃), which is a common choice for non-polar esters.

-

Dissolution: Dissolve the sample completely in the deuterated solvent within a clean, dry vial. Gentle vortexing may be applied to aid dissolution.

-

Transfer: Using a Pasteur pipette with a small cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean 5 mm NMR tube.

2.1.2. ¹H NMR Spectroscopy

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

Pulse Sequence: Standard single-pulse sequence.

-

Acquisition Parameters:

-

Number of Scans (ns): 16-64 (adjust for desired signal-to-noise ratio).

-

Relaxation Delay (d1): 1-5 seconds.

-

Acquisition Time (aq): 2-4 seconds.

-

Spectral Width: 0-12 ppm.

-

-

Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

2.1.3. ¹³C NMR Spectroscopy

-

Instrument: A 100 MHz or higher field NMR spectrometer.

-

Pulse Sequence: Standard proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquisition Parameters:

-

Number of Scans (ns): 1024 or more to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay (d1): 2-5 seconds.

-

Acquisition Time (aq): 1-2 seconds.

-

Spectral Width: 0-200 ppm.

-

-

Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Gas Chromatography-Mass Spectrometry (GC-MS)

2.2.1. Sample Preparation

-

Dilution: Prepare a dilute solution of Hexyldecyl 2-ethylhexanoate (e.g., 1 mg/mL) in a volatile organic solvent such as hexane (B92381) or ethyl acetate.

-

Filtration: Filter the solution through a 0.22 µm syringe filter to remove any particulates.

2.2.2. GC-MS System and Parameters

-

GC System: A gas chromatograph equipped with a capillary column.

-

Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms) of 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness is suitable for this type of analysis.

-

Injector: Split/splitless injector, operated in split mode with a ratio of 50:1.

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: Increase to 300 °C at a rate of 15 °C/minute.

-

Final hold: Hold at 300 °C for 10 minutes.

-

-

-

MS System: A mass spectrometer detector.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40 - 600.

-

Transfer Line Temperature: 280 °C.

-

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of Hexyldecyl 2-ethylhexanoate.

An In-depth Technical Guide to the Emollient Properties of Branched-Chain Esters

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the emollient properties of branched-chain esters, detailing their physicochemical characteristics, mechanisms of action, and the experimental methodologies used for their evaluation. The information is intended to support researchers, scientists, and drug development professionals in the formulation and assessment of topical products.

Introduction to Emollients and the Role of Branched-Chain Esters

Emollients are crucial ingredients in topical formulations, designed to soften, smooth, and hydrate (B1144303) the skin. They function primarily by forming a protective layer on the skin's surface, which helps to reduce transepidermal water loss (TEWL) and maintain the integrity of the skin barrier.[1][2] The skin barrier, located in the stratum corneum, is essential for protecting the body from environmental insults and preventing excessive water loss.[1][3]

Esters, a significant class of emollients, are synthesized from the reaction of an alcohol with a carboxylic acid.[4][5] Their chemical structure can be tailored to achieve a wide range of sensory and functional properties.[6][7] Branched-chain esters, in particular, offer unique advantages over their linear counterparts. The branching in their molecular structure disrupts the close packing of the molecules, resulting in lower melting points, reduced viscosity, and enhanced spreadability.[5][8][9] These characteristics contribute to a lighter, less greasy skin feel, which is often preferred by consumers.[6] Furthermore, the branched structure can improve the oxidative and hydrolytic stability of the ester.[4][5]

Physicochemical Properties of Branched-Chain Esters

The emollient properties of branched-chain esters are intrinsically linked to their physicochemical characteristics. Understanding these properties is essential for selecting the appropriate ester for a specific formulation. Key parameters include viscosity, spreadability, and refractive index.

| Emollient Ester | Viscosity (mPa·s at 25°C) | Spreadability (mm²/10s) | Refractive Index (at 20°C) |

| Isopropyl Myristate | 4.8[4] | High | 1.435–1.438[10][11][12] |

| Diisopropyl Adipate | Low | High | ~1.423 |

| Isocetyl Stearate | Moderate | Moderate | ~1.457 |

| Octyldodecyl Stearoyl Stearate | High | Low | ~1.464 |

Table 1: Comparative Physicochemical Properties of Selected Branched-Chain Esters.

Mechanism of Action: Impact on Skin Barrier Function

Branched-chain esters primarily exert their emollient effects by influencing the physical properties of the stratum corneum. By forming a semi-occlusive film, they help to trap moisture, leading to increased skin hydration and a reduction in TEWL. This improvement in barrier function can indirectly support the skin's natural regenerative processes.

A healthy skin barrier is maintained by a complex interplay of lipids, primarily ceramides (B1148491), cholesterol, and free fatty acids.[13] Emollients can help to supplement the lipid content of the stratum corneum, further reinforcing its barrier function. While branched-chain esters do not directly participate in the biochemical pathways of lipid synthesis, their ability to improve skin hydration creates a more favorable environment for the enzymatic processes involved in ceramide production.[13][14]

Signaling Pathways in Skin Barrier Homeostasis

Two key signaling pathways involved in the maintenance of the skin barrier are the ceramide biosynthesis pathway and the Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathway.

Ceramide Biosynthesis: Ceramides are synthesized in the endoplasmic reticulum of keratinocytes through a series of enzymatic reactions.[13][15] These lipids are crucial for the formation of the lamellar structures in the stratum corneum that prevent water loss.[2][13]

Caption: De novo synthesis of ceramides in the epidermis.

PPAR Signaling: PPARs are nuclear receptors that play a critical role in keratinocyte differentiation and the synthesis of epidermal lipids.[1][15] Activation of PPAR-α, in particular, has been shown to accelerate the formation of the skin's permeability barrier by stimulating the production of ceramides and other lipids.[3][14]

Caption: PPAR-α activation enhances skin barrier function.

Experimental Protocols for Evaluating Emollient Properties

The efficacy of branched-chain esters as emollients is assessed through a combination of instrumental and sensory evaluation techniques.

Instrumental Evaluation

4.1.1. Transepidermal Water Loss (TEWL) Measurement

-

Objective: To quantify the rate of water evaporation from the skin, providing an indication of the skin barrier's integrity.

-

Apparatus: Tewameter® (e.g., TM300 or TM Hex).

-

Methodology:

-

Acclimatization: Subjects are acclimatized to a room with controlled temperature (20-22°C) and humidity (40-60%) for at least 20-30 minutes.

-

Baseline Measurement: A baseline TEWL reading is taken from a defined area on the volar forearm.

-

Product Application: A standardized amount of the emollient is applied to the test area.

-

Post-Application Measurements: TEWL readings are taken at specified time intervals (e.g., 30 minutes, 1 hour, 2 hours) after product application.

-

Data Analysis: The reduction in TEWL compared to the baseline and an untreated control site is calculated to determine the occlusivity of the emollient.

-

4.1.2. Spreadability Assessment using Texture Analysis

-

Objective: To objectively measure the ease with which an emollient spreads on a surface.

-

Apparatus: Texture Analyzer (e.g., TA.XTplus) with a spreadability rig (male and female cones).[16][17]

-

Methodology:

-

Sample Preparation: The female cone of the spreadability rig is filled with the emollient sample, ensuring no air bubbles are trapped.[17]

-

Test Setup: The female cone is secured in the base of the texture analyzer, and the male cone is attached to the instrument's arm. The male and female cones are precisely aligned.[17]

-

Compression Test: The male cone is lowered at a constant speed into the female cone, forcing the sample to spread between the two surfaces.[16][18]

-

Data Acquisition: The force required to spread the sample is measured as a function of distance and time.[19][20]

-

Data Analysis: The peak force and the area under the force-distance curve (work of shear) are calculated. A lower peak force and work of shear indicate greater spreadability.[16][17]

-

Sensory Evaluation

-

Objective: To assess the tactile properties of the emollient as perceived by trained human subjects.

-

Methodology (Descriptive Analysis): [21][22]

-

Panelist Selection and Training: A panel of 10-15 individuals is selected based on their sensory acuity and trained to identify and quantify specific sensory attributes of emollients.[21][23]

-

Attribute Development: The panel develops a lexicon of descriptive terms for the tactile properties of emollients, such as "spreadability," "absorbency," "greasiness," "stickiness," and "slipperiness."[24][25]

-

Sample Evaluation: Panelists evaluate the emollient samples, which are blinded and presented in a randomized order.[22] A standardized amount of each product is applied to a designated area of the skin (e.g., volar forearm).

-

Data Collection: Panelists rate the intensity of each attribute on a linear scale (e.g., 0-100).[23]

-

Data Analysis: The data are statistically analyzed (e.g., using ANOVA) to determine significant differences in the sensory profiles of the emollients.[25]

-

Visualization of Workflows and Relationships

Experimental Workflow for Emollient Efficacy Testing

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. PPAR-alpha in cutaneous inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]

- 6. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]

- 7. New Insights into the Role of PPARγ in Skin Physiopathology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. hrcak.srce.hr [hrcak.srce.hr]

- 10. consolidated-chemical.com [consolidated-chemical.com]

- 11. IPM-ISOPROPYL MYRISTATE - Ataman Kimya [atamanchemicals.com]

- 12. ISOPROPYL MYRISTATE (MASESTER E1140) - Ataman Kimya [atamanchemicals.com]

- 13. spandidos-publications.com [spandidos-publications.com]

- 14. dovepress.com [dovepress.com]

- 15. researchgate.net [researchgate.net]

- 16. stablemicrosystems.com [stablemicrosystems.com]

- 17. brookfieldengineering.com [brookfieldengineering.com]

- 18. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]

- 19. stablemicrosystems.com [stablemicrosystems.com]

- 20. DOT Language | Graphviz [graphviz.org]

- 21. Descriptive Skin Feel Analysis [sensorysociety.org]

- 22. Sensory Evaluation in Cosmetics: Key Protocols and Best Practices – Cosmetics Testing News [news.skinobs.com]

- 23. How to Choose an Emollient? Pharmaceutical and Sensory Attributes for Product Selection - PMC [pmc.ncbi.nlm.nih.gov]

- 24. semanticscholar.org [semanticscholar.org]

- 25. researchgate.net [researchgate.net]

Hexyldecyl Ethylhexanoate as a Silicone Alternative in Formulations: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of cosmetic and pharmaceutical formulations, the demand for high-performing, aesthetically pleasing, and consumer-friendly ingredients is ever-present. Silicones, such as dimethicone and cyclomethicone, have long been the gold standard for imparting a desirable skin feel, enhancing spreadability, and providing a non-greasy finish. However, with a growing consumer preference for "silicone-free" formulations and a focus on biodegradable ingredients, the search for viable alternatives has intensified. Hexyldecyl ethylhexanoate, a branched-chain emollient ester, has emerged as a promising candidate. This technical guide provides a comprehensive overview of hexyldecyl ethylhexanoate, presenting its physicochemical properties, sensory profile, and functional performance in comparison to common silicones. This document is intended to serve as a resource for formulators in the development of innovative and effective topical products.

Physicochemical Properties

The fundamental characteristics of an emollient dictate its behavior in a formulation and its interaction with the skin. Hexyldecyl ethylhexanoate is the ester of hexyldecanol and 2-ethylhexanoic acid.[1] It is a clear, colorless to pale yellow liquid that is readily biodegradable.[2] This ester is valued in formulations for its ability to reduce the greasy feel of heavier oils and is often used as a substitute for silicones in "natural" or silicone-free products.[2]

Below is a comparative table of the key physicochemical properties of hexyldecyl ethylhexanoate against two widely used silicones: dimethicone (a non-volatile linear silicone) and cyclomethicone (a volatile cyclic silicone).

Disclaimer: The data presented in the following tables are compiled from various sources and may not be directly comparable due to differences in measurement methodologies and conditions.

Table 1: Comparative Physicochemical Properties

| Property | Hexyldecyl Ethylhexanoate | Dimethicone (50 cSt) | Cyclopentasiloxane (D5) |

| INCI Name | Hexyldecyl Ethylhexanoate | Dimethicone | Cyclopentasiloxane |

| CAS Number | 439134-25-5 / 128165-66-2 | 63148-62-9 | 541-02-6 |

| Molecular Formula | C24H48O2[3] | (C2H6OSi)n | C10H30O5Si5 |

| Molecular Weight ( g/mol ) | 368.6[3] | Varies | 370.77 |

| Appearance | Clear, colorless to pale yellow liquid[2] | Colorless, transparent liquid | Colorless, transparent liquid |

| Viscosity (at 25°C, cP) | Not widely published; generally low | ~50 | ~4 |

| Refractive Index (at 25°C) | ~1.448 | ~1.4022[4][5] | ~1.397[6] |

| Solubility in Water | Insoluble | Insoluble | Insoluble |

Sensory Profile Comparison

The sensory perception of an emollient is a critical factor in consumer acceptance. While direct quantitative sensory data comparing hexyldecyl ethylhexanoate to silicones is limited in publicly available literature, a general comparison can be made based on the known properties of ester emollients and silicones.

Table 2: Comparative Sensory Profile of Emollient Classes

| Sensory Attribute | Ester Emollients (e.g., Hexyldecyl Ethylhexanoate) | Silicone Emollients (e.g., Dimethicone, Cyclomethicone) |

| Initial Spreadability | Good to Excellent | Excellent |

| Playtime | Variable, can be tailored | Moderate (Dimethicone) to Short (Cyclomethicone) |

| Absorbency | Good to Fast | Fast to Very Fast |

| Skin Feel (Initial) | Smooth, Silky[2] | Silky, Slippery |

| After Feel (Residue) | Low to Medium, can be slightly substantive | Very Low to None (especially volatile silicones) |

| Greasiness/Oiliness | Low to Non-greasy[2] | Non-greasy |

| Tackiness | Generally Low | Very Low to None |

In-Vivo Performance: Skin Barrier Function and Hydration

Emollients play a crucial role in maintaining skin health by influencing the skin barrier function and hydration levels. These parameters are typically evaluated through the measurement of Transepidermal Water Loss (TEWL) and skin capacitance (Corneometry).

Experimental Protocols

To provide a framework for the evaluation of hexyldecyl ethylhexanoate as a silicone alternative, this section details the methodologies for key experiments.

Sensory Panel Analysis

Objective: To quantitatively and qualitatively assess the sensory attributes of neat emollients or formulations containing them.

Methodology:

-

Panelist Selection and Training: A panel of 10-15 trained individuals is selected based on their sensory acuity. Panelists undergo training to familiarize themselves with a standardized lexicon of sensory attributes and the use of rating scales.[8]

-

Product Application: A standardized amount of the test product (e.g., 0.1 mL) is applied to a designated area on the volar forearm of each panelist.

-

Evaluation Procedure: Panelists evaluate a predefined set of sensory attributes at specific time points (e.g., during application, 1 minute after, and 10 minutes after).

-

Sensory Attributes:

-

Pick-up: Firmness, stickiness.

-

Rub-out: Spreadability, slipperiness, playtime.

-

After-feel: Residue, greasiness, tackiness, softness, smoothness.

-

-

Scaling and Data Analysis: Panelists rate the intensity of each attribute on a visual analog scale (e.g., a 10-cm line anchored from "low" to "high"). The data is then statistically analyzed using methods such as Analysis of Variance (ANOVA) and Principal Component Analysis (PCA) to determine significant differences between samples.

Transepidermal Water Loss (TEWL) Measurement

Objective: To assess the effect of an emollient on the skin's barrier function by measuring the rate of water evaporation from the skin surface.

Methodology:

-

Subject Selection: A panel of healthy volunteers with normal skin is selected.

-

Acclimatization: Subjects are acclimated to a controlled environment (e.g., 20-22°C and 40-60% relative humidity) for at least 20-30 minutes before measurements.

-

Baseline Measurement: Baseline TEWL readings are taken from designated test sites on the volar forearms using a Tewameter®.

-

Product Application: A standardized amount of the test product (e.g., 2 mg/cm²) is applied to the test sites. One site is left untreated as a control.

-

Post-Application Measurements: TEWL measurements are repeated at specified time points (e.g., 1, 2, 4, and 6 hours) after product application.

-

Data Analysis: The change in TEWL over time for the treated sites is compared to the baseline and the untreated control site. A decrease in TEWL indicates an improvement in skin barrier function.

Skin Hydration Measurement (Corneometry)

Objective: To evaluate the moisturizing efficacy of an emollient by measuring the water content of the stratum corneum.

Methodology:

-

Subject Selection and Acclimatization: Similar to the TEWL protocol, subjects are selected and acclimated to a controlled environment.

-

Baseline Measurement: Baseline skin hydration is measured on designated test sites on the volar forearms using a Corneometer®.

-

Product Application: A standardized amount of the test product (e.g., 2 mg/cm²) is applied to the test sites, with one site serving as an untreated control.

-

Post-Application Measurements: Skin hydration measurements are taken at specified time points (e.g., 1, 2, 4, and 6 hours) after product application.

-

Data Analysis: The change in skin hydration over time for the treated sites is compared to the baseline and the untreated control. An increase in the Corneometer® readings indicates improved skin hydration.

Conclusion

Hexyldecyl ethylhexanoate presents a compelling alternative to silicones in cosmetic and pharmaceutical formulations. Its favorable physicochemical properties, including low greasiness and good spreadability, contribute to an elegant skin feel that can rival that of some silicones. While direct, quantitative comparative data is still emerging, the information available suggests that hexyldecyl ethylhexanoate can be a valuable tool for formulators seeking to develop "silicone-free" products without compromising on sensory performance. Further research involving direct, side-by-side comparisons of hexyldecyl ethylhexanoate with a range of silicones would be beneficial to fully elucidate its position as a high-performance silicone alternative. The experimental protocols outlined in this guide provide a robust framework for conducting such evaluations.

References

- 1. ewg.org [ewg.org]

- 2. HEXYLDECYL ETHYLHEXANOATE - Ataman Kimya [atamanchemicals.com]

- 3. Hexyldecyl Ethylhexanoate | C24H48O2 | CID 23146896 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Biodegradability and Environmental Fate of Hexyldecyl Ethylhexanoate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hexyldecyl ethylhexanoate (CAS No. 439134-25-5) is a branched-chain ester that finds application in various industrial and consumer products, notably in cosmetics as an emollient and skin-conditioning agent. As with any chemical substance that may be released into the environment, understanding its biodegradability and environmental fate is crucial for a comprehensive environmental risk assessment. This technical guide provides an in-depth analysis of the expected biodegradability and environmental pathways of Hexyldecyl ethylhexanoate, based on the known properties of its predicted hydrolysis products.

Predicted Environmental Fate: The Role of Hydrolysis

Esters in an aqueous environment are susceptible to hydrolysis, a chemical reaction that breaks the ester bond to form a carboxylic acid and an alcohol. This process can be abiotic or biotic (enzyme-mediated). For Hexyldecyl ethylhexanoate, hydrolysis is the primary and most critical step in its environmental degradation pathway.

The hydrolysis of Hexyldecyl ethylhexanoate yields 2-ethylhexanoic acid and hexyldecanol:

-

Hexyldecyl ethylhexanoate + H₂O → 2-Ethylhexanoic Acid + Hexyldecanol

The biodegradability of the parent ester is therefore largely dependent on the biodegradability of these two resulting substances.

Biodegradability of Hydrolysis Products

2-Ethylhexanoic acid (2-EHA) is a branched-chain carboxylic acid. Studies have shown that it is readily biodegradable in the environment.[1][2] It is a highly soluble substance that is expected to primarily be present in the water column upon environmental release.[1] Due to its rapid biodegradation and low octanol-water partition coefficient, its potential for bioaccumulation is low.[1][2]

Table 1: Quantitative Biodegradability Data for 2-Ethylhexanoic Acid

| Test Guideline | Inoculum | Parameter | Duration | Result | Classification | Reference |

| OECD 301 E | Domestic Sewage | DOC Removal | 28 days | 99% | Readily Biodegradable | [3] |

Hexyldecanol is a C16 branched-chain fatty alcohol. Long-chain alcohols, particularly those with chain lengths up to C18, are known to be biodegradable.[4][5] Fatty alcohols with chain lengths up to C16 have been reported to biodegrade completely within 10 days.[5] While specific data for hexyldecanol is limited, it is considered to be biodegradable and is not known to accumulate in the environment or cause harm to aquatic life.

Table 2: General Biodegradability Data for Long-Chain Alcohols

| Carbon Chain Length | Test Duration | Biodegradation Rate | Classification | Reference |

| Up to C16 | 10 days | Complete | Readily Biodegradable | [5] |

| C16 - C18 | 10 days | 62% - 76% | Readily Biodegradable | [5] |

| > C18 | 10 days | 37% | Slower Biodegradation | [5] |

Based on this data, it is reasonable to conclude that hexyldecanol, a C16 alcohol, is readily biodegradable.

Predicted Overall Biodegradability of Hexyldecyl Ethylhexanoate

Given that both of its primary hydrolysis products, 2-ethylhexanoic acid and hexyldecanol, are readily biodegradable, it is highly probable that Hexyldecyl ethylhexanoate will also undergo complete biodegradation in the environment. The overall rate of degradation will be influenced by the rate of the initial hydrolysis step.

Experimental Protocols for Biodegradability Testing

The standard method for assessing the ready biodegradability of organic chemicals is the OECD 301 series of tests. For a poorly soluble substance like Hexyldecyl ethylhexanoate, the OECD 301B test (CO₂ Evolution Test) is a suitable method.

Principle: This test evaluates the biodegradability of an organic substance in an aerobic, aqueous medium by measuring the amount of carbon dioxide produced over a 28-day period. The test substance is the sole source of carbon and energy for the microorganisms in the test system.

Methodology:

-

Test Substance Preparation: The test substance is added to a mineral medium to achieve a concentration typically between 10 and 20 mg of Total Organic Carbon (TOC) or Dissolved Organic Carbon (DOC) per liter.[6]

-

Inoculum: A mixed population of microorganisms, typically from the activated sludge of a sewage treatment plant, is introduced into the test medium.[6]

-

Test Setup: The test is conducted in sealed vessels in the dark or under diffuse light to prevent photodegradation.[6] The temperature is maintained at a constant 22 ± 2°C.[6]

-

Aeration: The test vessels are aerated with CO₂-free air to maintain aerobic conditions.[6]

-

CO₂ Measurement: The CO₂ evolved from the biodegradation of the test substance is trapped in a suitable absorbent solution (e.g., barium hydroxide (B78521) or sodium hydroxide). The amount of trapped CO₂ is then quantified by titration or with an inorganic carbon analyzer.[6]

-

Controls:

-

Blank Control: Contains only the inoculum and mineral medium to measure endogenous CO₂ production.

-

Reference Control: Contains a readily biodegradable reference substance (e.g., sodium benzoate) to verify the viability of the inoculum.

-

Toxicity Control: Contains both the test substance and the reference substance to assess any inhibitory effects of the test substance on the microorganisms.

-

-

Duration: The test is typically run for 28 days.

-

Data Analysis: The percentage of biodegradation is calculated as the ratio of the amount of CO₂ produced from the test substance to its theoretical maximum CO₂ production (ThCO₂), corrected for the CO₂ produced in the blank control.

Passing Criteria for "Readily Biodegradable": A substance is considered readily biodegradable if it achieves at least 60% of its ThCO₂ within a 10-day window during the 28-day test period. The 10-day window begins when 10% of the ThCO₂ has been reached.[7]

Visualizations

Caption: Predicted environmental degradation pathway of Hexyldecyl ethylhexanoate.

Caption: General workflow for the OECD 301B Ready Biodegradability Test.

Ecotoxicity

While this guide focuses on biodegradability, it is important to briefly touch upon ecotoxicity. The hydrolysis product, 2-ethylhexanoic acid, is considered moderately toxic to aquatic organisms.[1] Long-chain alcohols show toxicity that is dependent on their chain length, with longer chains generally exhibiting lower toxicity due to their limited water solubility.[5] A full environmental risk assessment would require specific ecotoxicity data for Hexyldecyl ethylhexanoate.

Conclusion

In the absence of direct experimental data, the environmental fate of Hexyldecyl ethylhexanoate can be predicted with a reasonable degree of confidence based on its chemical structure as an ester. It is expected to undergo hydrolysis to form 2-ethylhexanoic acid and hexyldecanol. Both of these hydrolysis products are known to be readily biodegradable. Therefore, it is concluded that Hexyldecyl ethylhexanoate is unlikely to persist in the environment and will likely undergo ultimate biodegradation. To confirm this assessment, it is recommended that a ready biodegradability test, such as the OECD 301B, be conducted on Hexyldecyl ethylhexanoate.

References

- 1. canada.ca [canada.ca]

- 2. carlroth.com [carlroth.com]

- 3. s3.oxea-chemicals.com [s3.oxea-chemicals.com]

- 4. Environmental properties of long chain alcohols. Part 1: Physicochemical, environmental fate and acute aquatic toxicity properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fatty alcohol - Wikipedia [en.wikipedia.org]

- 6. microbe-investigations.com [microbe-investigations.com]

- 7. OECD 301B Sustainable Guide [smartsolve.com]

The Solubility Profile of Hexyldecyl Ethylhexanoate in Cosmetic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexyldecyl ethylhexanoate is a versatile emollient ester increasingly utilized in cosmetic and pharmaceutical formulations for its unique sensory properties and functional benefits. This technical guide provides an in-depth analysis of its solubility characteristics in a range of common cosmetic solvents. Understanding the solubility profile of this ingredient is critical for formulation development, ensuring product stability, efficacy, and aesthetic appeal. This document summarizes available solubility data, details experimental protocols for solubility determination, and presents a logical workflow for assessing solvent compatibility.

Introduction to Hexyldecyl Ethylhexanoate

Hexyldecyl ethylhexanoate is the ester of hexyldecanol and 2-ethylhexanoic acid.[1] It is a non-greasy emollient that imparts a light, silky feel to the skin, making it a desirable ingredient in a variety of skincare, haircare, and color cosmetic products.[2] Its properties include good spreadability and the ability to reduce the greasy feeling of heavier oils in a formulation.[2] Chemically, it is a long-chain ester, and its solubility is dictated by the principles of "like dissolves like." Its large hydrocarbon tail suggests good solubility in non-polar and semi-polar solvents.

Solubility Data

Precise quantitative solubility data for hexyldecyl ethylhexanoate in a wide array of cosmetic solvents is not extensively published in publicly available literature. However, based on its chemical structure and information available for similar long-chain esters like cetyl ethylhexanoate, a qualitative and predictive solubility profile can be constructed. Esters of this nature are generally insoluble in water but show good miscibility with many cosmetic oils, silicones, and other esters.[3]

Table 1: Qualitative Solubility of Hexyldecyl Ethylhexanoate in Common Cosmetic Solvents

| Solvent Category | Solvent Example | Expected Solubility | Remarks |

| Polar Protic Solvents | Water | Insoluble | The long hydrocarbon chain prevents dissolution in water. |

| Ethanol | Sparingly Soluble | May show some solubility in lower alcohols, but this decreases as the alcohol's polarity increases. | |

| Polar Aprotic Solvents | Dimethyl Isosorbide | Moderately Soluble | May be soluble to some extent, useful for incorporating into certain delivery systems. |

| Non-Polar Solvents | Isododecane | Soluble | High miscibility is expected due to the non-polar nature of both substances. |

| Mineral Oil | Soluble | Expected to be freely miscible. | |

| Esters | C12-15 Alkyl Benzoate | Soluble | High degree of compatibility with other cosmetic esters. |

| Isopropyl Myristate | Soluble | Structurally similar, leading to good miscibility. | |

| Silicones | Cyclopentasiloxane | Soluble | Often used in combination to achieve a light, non-greasy feel. |

| Dimethicone | Soluble | Good miscibility is anticipated. | |

| Natural Oils | Caprylic/Capric Triglyceride | Soluble | Expected to be readily miscible. |

| Sunflower Seed Oil | Soluble | High compatibility with vegetable oils. |

Experimental Protocols for Solubility Determination

To ascertain the precise quantitative solubility of hexyldecyl ethylhexanoate in a specific solvent system, a standardized experimental protocol is required. The following methodology is a general approach that can be adapted for various cosmetic solvents.

Materials and Equipment

-

Hexyldecyl Ethylhexanoate (high purity)

-

Selected cosmetic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Vials with screw caps

-

Vortex mixer

-

Magnetic stirrer and stir bars

-

Water bath or incubator capable of maintaining constant temperature (e.g., 25°C)

-

Turbidimeter (optional, for quantitative assessment)

-

Gas chromatograph with a flame ionization detector (GC-FID) or High-Performance Liquid Chromatograph (HPLC) for quantitative analysis

Method 1: Visual Assessment for Miscibility

This is a straightforward qualitative method to determine if two substances are miscible at a given ratio.

-

Preparation: Label a series of vials for each solvent and concentration to be tested.

-

Mixing: In a vial, accurately weigh a specific amount of hexyldecyl ethylhexanoate and the chosen solvent to achieve a desired weight/weight percentage (e.g., 1%, 5%, 10%, 25%, 50%).

-

Homogenization: Securely cap the vial and vortex for 2 minutes to ensure thorough mixing.

-

Equilibration: Place the vial in a constant temperature water bath (e.g., 25°C) for 24 hours to allow the mixture to reach equilibrium.

-

Observation: After equilibration, visually inspect the sample against a dark and light background for any signs of cloudiness, phase separation, or undissolved material. A clear, single-phase solution indicates miscibility at that concentration.

Method 2: Determination of Saturation Solubility

This method determines the maximum amount of hexyldecyl ethylhexanoate that can dissolve in a given solvent at a specific temperature.

-

Preparation: Add a known volume or weight of the selected solvent to a vial containing a magnetic stir bar.

-

Titration: Gradually add small, accurately weighed increments of hexyldecyl ethylhexanoate to the solvent while continuously stirring.

-

Equilibration and Observation: After each addition, allow the solution to stir for a sufficient time to ensure dissolution. Observe for the first sign of persistent cloudiness or the presence of undissolved ester, indicating that saturation has been reached.

-

Quantification (Optional): For a more precise determination, create a saturated solution by adding an excess of hexyldecyl ethylhexanoate to the solvent. Stir the mixture at a constant temperature for 24 hours. After equilibration, centrifuge the sample to separate the undissolved solute. Carefully extract a known volume of the supernatant and determine the concentration of the dissolved ester using an appropriate analytical technique such as GC-FID or HPLC.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of hexyldecyl ethylhexanoate in a cosmetic solvent.

Caption: Experimental workflow for determining the solubility of Hexyldecyl Ethylhexanoate.

Conclusion

References

Hexyldecyl ethylhexanoate CAS number and regulatory information

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Hexyldecyl Ethylhexanoate, including its chemical identity, regulatory status, and a detailed summary of its toxicological and ecotoxicological profile. The information is intended for researchers, scientists, and professionals involved in drug development and formulation.

Chemical Identity and Properties

Hexyldecyl ethylhexanoate is the ester of hexyldecanol and 2-ethylhexanoic acid. It functions as a skin-conditioning agent and emollient in cosmetic and personal care formulations.[1] It is recognized by two CAS numbers: 439134-25-5 and 128165-66-2 .

A summary of its physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of Hexyldecyl Ethylhexanoate

| Property | Value | Reference |

| IUPAC Name | 2-hexyldecyl 2-ethylhexanoate | [1] |

| Molecular Formula | C24H48O2 | [1] |

| Molecular Weight | 368.6 g/mol | [1][2] |

| Physical State | Clear, colorless to pale yellow liquid | [1] |

| Boiling Point | 400.2 ± 13.0 °C at 760 mmHg | [1] |

| Density | 0.9 ± 0.1 g/cm³ | [1] |

| Vapor Pressure | 0.0 ± 0.9 mmHg at 25°C | [1] |

| Flash Point | 207.8 ± 6.8 °C | [1] |

| Solubility | Low in water | [3] |

Regulatory Information

The safety of hexyldecyl ethylhexanoate has been evaluated by the Cosmetic Ingredient Review (CIR) Expert Panel as part of a group of 16 alkyl ethylhexanoates. The panel concluded that these ingredients are safe in cosmetic formulations in the present practices of use and concentration when formulated to be non-irritating .[1][2] Due to structural similarities, the CIR Expert Panel determined that toxicological data from other alkyl ethylhexanoates, such as cetearyl ethylhexanoate and cetyl ethylhexanoate, could be extrapolated to assess the safety of the entire group.[1][4]

As of the latest available information, a specific REACH registration for hexyldecyl ethylhexanoate under its CAS numbers was not definitively located. However, related substances are registered and regulated.

Toxicological Profile

The toxicological assessment of hexyldecyl ethylhexanoate relies on data from structurally similar compounds, as deemed appropriate by the CIR Expert Panel.[1]

Table 2: Summary of Toxicological Data (Extrapolated from Alkyl Ethylhexanoates)

| Endpoint | Result | Species | Reference |

| Acute Oral Toxicity (LD50) | >2000 mg/kg bw (Cetyl ethylhexanoate) | Rat | [5] |

| >5000 mg/kg bw (C12-15-alkyl ethylhexanoate) | Rat | [5] | |

| Acute Dermal Toxicity (LD50) | >2000 mg/kg bw (C12-15-alkyl ethylhexanoate) | Rat | [5] |

| Skin Irritation | Undiluted cetyl ethylhexanoate was severely irritating | Rabbit | [2][4] |

| Undiluted cetyl ethylhexanoate was moderately irritating | Guinea Pig | [2][4] | |

| Undiluted cetyl ethylhexanoate was mildly irritating | Rat | [2][4] | |

| Mild irritation from a 48-h patch test with undiluted cetyl ethylhexanoate | Human | [2][4] | |

| Skin Sensitization | Cetearyl ethylhexanoate was not a sensitizer (B1316253) | Human (Patch Test) | [5] |

| Reproductive and Developmental Toxicity | 2-Ethylhexanoic acid (a potential metabolite) has shown developmental toxicity at high oral doses in rodents. | Rodent | [6] |

Ecotoxicological Profile

Hexyldecyl ethylhexanoate is considered to be readily biodegradable.[1] This property, combined with its expected low toxicity, suggests a low risk to terrestrial organisms.[1]

Table 3: Ecotoxicological Data

| Endpoint | Result | Reference |

| Biodegradability | Readily biodegradable | [1] |

| Aquatic Toxicity | Low concern due to rapid degradation and low toxicity | [1] |

Experimental Protocols

The following are summaries of standard methodologies for key toxicological assessments, based on OECD Test Guidelines.

Skin Irritation

The potential for skin irritation is often assessed using the OECD Test Guideline 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method .[7][8][9]

-

Principle: This in vitro method utilizes a reconstructed human epidermis model that mimics the biochemical and physiological properties of the upper layers of human skin.[4][7]

-

Methodology: The test chemical is applied topically to the tissue surface. After a defined exposure period, cell viability is measured, typically by the enzymatic conversion of MTT to a colored formazan, which is then quantified. A reduction in cell viability below a certain threshold (e.g., ≤ 50%) indicates that the substance is an irritant.[7][9]

-

Interpretation: The result is a binary classification of the substance as either an irritant or a non-irritant.[9]

Skin Sensitization

Several methods are available for assessing skin sensitization potential. The Local Lymph Node Assay (LLNA) , described in OECD Test Guideline 429 , is a widely accepted in vivo method.[10] In vitro and in chemico methods are also now recognized under OECD Guideline 497: Defined Approaches on Skin Sensitisation .[11]

-

Principle of LLNA (OECD TG 429): This assay measures the proliferation of lymphocytes in the auricular lymph nodes draining the site of application of the test substance on the mouse ear. A substance is classified as a sensitizer if it induces a dose-dependent increase in lymphocyte proliferation above a certain threshold compared to vehicle-treated controls.[10]

-

Principle of Defined Approaches (OECD TG 497): These approaches combine data from multiple non-animal test methods that address different key events in the adverse outcome pathway for skin sensitization.[11][12]

Visualizations

Cosmetic Ingredient Safety Assessment Workflow

Caption: A generalized workflow for the safety assessment of a cosmetic ingredient.

Hypothetical Signaling Pathway Perturbation

Caption: A hypothetical signaling pathway potentially modulated by an external compound.

References

- 1. HEXYLDECYL ETHYLHEXANOATE - Ataman Kimya [atamanchemicals.com]

- 2. Hexyldecyl Ethylhexanoate | C24H48O2 | CID 23146896 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Hexyldecyl ethylhexanoate | 439134-25-5 | Benchchem [benchchem.com]

- 4. cir-safety.org [cir-safety.org]

- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 6. Substance Information - ECHA [echa.europa.eu]

- 7. 59130-69-7 CAS MSDS (HEXADECYL 2-ETHYLHEXANOATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. CAS Common Chemistry [commonchemistry.cas.org]

- 9. ulprospector.com [ulprospector.com]

- 10. Page loading... [guidechem.com]

- 11. guidechem.com [guidechem.com]

- 12. 59130-69-7 | CAS DataBase [m.chemicalbook.com]

Methodological & Application

Application Notes and Protocols for the Enzymatic Synthesis of Hexyldecyl Ethylhexanoate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the enzymatic synthesis of Hexyldecyl 2-ethylhexanoate (B8288628), a branched-chain ester with applications in the cosmetic and pharmaceutical industries as an emollient and lubricant. The synthesis is achieved through the esterification of 2-ethylhexanoic acid and hexyldecanol, catalyzed by an immobilized lipase (B570770), offering a green and efficient alternative to traditional chemical synthesis.

Introduction

Hexyldecyl 2-ethylhexanoate is a valuable ester known for its lubricating and moisturizing properties. Enzymatic synthesis using immobilized lipases, such as Novozym® 435 (immobilized lipase B from Candida antarctica), presents a sustainable method for its production. This biocatalytic approach operates under mild reaction conditions, minimizes byproduct formation, and allows for easy separation and reuse of the catalyst, aligning with the principles of green chemistry.[1][2] The solvent-free reaction system further enhances the process's efficiency and environmental friendliness.[1][3][4][5]

Enzymatic Reaction Pathway

The synthesis of Hexyldecyl 2-ethylhexanoate proceeds via a lipase-catalyzed esterification reaction. The immobilized lipase follows a Ping-Pong Bi-Bi mechanism, where the enzyme first reacts with the 2-ethylhexanoic acid to form an acyl-enzyme intermediate, releasing a molecule of water. Subsequently, the hexyldecanol binds to the intermediate, leading to the formation of the ester and regeneration of the enzyme.

References

- 1. Sustainable Biocatalytic Procedure for Obtaining New Branched Acid Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Solvent-free enzymatic production of high quality cetyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Solvent-Free Synthesis of Flavour Esters through Immobilized Lipase Mediated Transesterification - PMC [pmc.ncbi.nlm.nih.gov]

- 5. accedacris.ulpgc.es [accedacris.ulpgc.es]

Application Note and Protocol for the Purification of Hexyldecyl Ethylhexanoate by Column Chromatography

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the purification of hexyldecyl ethylhexanoate using column chromatography. Hexyldecyl ethylhexanoate (C24H48O2) is a branched-chain ester commonly utilized as an emollient in cosmetic and pharmaceutical formulations.[1][2][3] Its synthesis, typically via Fischer esterification of 2-ethylhexanoic acid and hexyldecanol, may result in a crude product containing unreacted starting materials.[4][5] Column chromatography offers an effective method for the removal of these impurities, yielding a high-purity final product. The protocol herein details the selection of appropriate stationary and mobile phases, preparation of the column, and the elution and analysis of the purified product.

Introduction

Hexyldecyl ethylhexanoate is a long-chain ester valued for its lubricating and skin-conditioning properties.[2] Purity of this compound is critical for its application in skincare and drug delivery systems to ensure safety and efficacy. The primary impurities following its synthesis are the unreacted precursors: 2-ethylhexanoic acid and hexyldecanol. Column chromatography is a fundamental purification technique that separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[6][7] By exploiting the polarity differences between the target ester and the impurities, a high degree of purification can be achieved.

Principle of Separation

The separation of hexyldecyl ethylhexanoate from its potential impurities relies on the principles of normal-phase column chromatography. A polar stationary phase, such as silica (B1680970) gel, is used in conjunction with a less polar mobile phase. The separation is based on the varying affinities of the compounds in the mixture for the stationary phase.

-

2-Ethylhexanoic Acid: Being a carboxylic acid, it is a highly polar molecule and will strongly adsorb to the polar silica gel.

-

Hexyldecanol: As an alcohol, it is more polar than the ester and will also exhibit significant interaction with the silica gel.

-

Hexyldecyl Ethylhexanoate: The target ester is moderately polar and will have a weaker interaction with the stationary phase compared to the acid and alcohol.

Consequently, by gradually increasing the polarity of the mobile phase (gradient elution), the compounds will elute from the column in order of increasing polarity. Non-polar byproducts will elute first, followed by the desired hexyldecyl ethylhexanoate, and finally the more polar impurities, hexyldecanol and 2-ethylhexanoic acid, will either elute last or remain on the column.

Experimental Protocol

This protocol is a general guideline and may require optimization based on the specific impurity profile of the crude product and the scale of the purification.

Materials and Equipment

| Materials | Equipment |

| Crude Hexyldecyl ethylhexanoate | Glass chromatography column |

| Silica gel (for flash chromatography, 230-400 mesh) | Stopcock and tubing |

| n-Hexane (ACS grade or higher) | Collection vessels (test tubes or flasks) |

| Ethyl acetate (B1210297) (ACS grade or higher) | TLC plates (silica gel coated) |

| Dichloromethane (B109758) (for sample loading) | TLC developing chamber |

| Cotton or glass wool plug | UV lamp for visualization |

| Sand (washed) | Rotary evaporator |

| Beakers, flasks, and other standard glassware |

Procedure

1. Thin-Layer Chromatography (TLC) Analysis for Solvent System Optimization

Before performing the column chromatography, it is crucial to determine an optimal solvent system using TLC. The goal is to find a solvent mixture that provides good separation between hexyldecyl ethylhexanoate and its impurities, with a target Rf value of approximately 0.2-0.4 for the product.

-

Prepare several developing chambers with different ratios of hexane (B92381) and ethyl acetate (e.g., 98:2, 95:5, 90:10 hexane:ethyl acetate).

-

Dissolve a small amount of the crude mixture in a volatile solvent like dichloromethane.

-

Spot the crude mixture onto TLC plates. If available, also spot standards of the starting materials (2-ethylhexanoic acid and hexyldecanol).

-

Develop the TLC plates in the prepared chambers.

-

Visualize the separated spots under a UV lamp (for UV-active compounds) and/or by staining with a suitable reagent (e.g., potassium permanganate).

-

The ideal eluent system will show clear separation between the product spot and the spots of the impurities.

2. Column Preparation (Wet Packing Method)

-

Ensure the chromatography column is clean, dry, and vertically clamped.

-

Insert a small plug of cotton or glass wool at the bottom of the column to support the packing material.

-

Add a thin layer of sand (approximately 0.5 cm) over the plug.

-

In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluting solvent (e.g., 98:2 hexane:ethyl acetate). The amount of silica gel should be 20-50 times the weight of the crude sample.[6]

-

Carefully pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to promote even packing.

-

Open the stopcock to allow some solvent to drain, which helps in compacting the silica gel bed. The solvent level should always be kept above the top of the silica gel to prevent cracking.[8]

-

Once the silica gel has settled, add another thin layer of sand on top to protect the surface of the stationary phase from being disturbed during sample and solvent addition.

-

Drain the excess solvent until the solvent level is just at the top of the sand layer.

3. Sample Loading

-

Dissolve the crude hexyldecyl ethylhexanoate in a minimal amount of a non-polar solvent, such as dichloromethane or the initial eluting solvent.

-

Carefully apply the dissolved sample onto the top of the silica gel bed using a pipette.

-

Open the stopcock and allow the sample to adsorb onto the silica gel until the liquid level is just at the top of the sand.

-

Carefully add a small amount of the initial eluting solvent to wash down any sample adhering to the sides of the column and allow it to adsorb.

4. Elution and Fraction Collection

-

Carefully fill the column with the initial eluting solvent.

-

Begin collecting the eluent in fractions using test tubes or flasks.

-

Start with a low polarity eluent (e.g., 2% ethyl acetate in hexane) to elute any non-polar impurities.

-

Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A suggested gradient could be:

-

2% Ethyl Acetate in Hexane (to elute non-polar impurities)

-

5-10% Ethyl Acetate in Hexane (to elute Hexyldecyl Ethylhexanoate)

-

20-30% Ethyl Acetate in Hexane (to elute Hexyldecanol)

-

-

The highly polar 2-ethylhexanoic acid will likely remain strongly adsorbed to the top of the column under these conditions.

-

Monitor the elution process by collecting small, regular-sized fractions and analyzing them by TLC.

5. Product Isolation and Analysis

-

Analyze the collected fractions by TLC to identify those containing the pure hexyldecyl ethylhexanoate.

-

Combine the pure fractions into a round-bottom flask.

-

Remove the solvent using a rotary evaporator to yield the purified hexyldecyl ethylhexanoate, which should be a clear, colorless to pale yellow liquid.[2]

-

Determine the yield of the purified product and confirm its identity and purity using analytical techniques such as NMR, IR, and Mass Spectrometry.

Data Presentation

The progress of the purification should be meticulously documented.

| Parameter | Observation/Data |

| Crude Sample Weight | Record the initial weight of the crude hexyldecyl ethylhexanoate. |

| Silica Gel Weight | Record the weight of silica gel used for the column. |

| TLC Solvent System | Report the final optimized solvent system used for monitoring the separation (e.g., 90:10 Hexane:Ethyl Acetate). |

| Rf of Product (TLC) | Report the Rf value of the purified product in the specified TLC solvent system. |

| Elution Gradient | Detail the solvent gradient used for elution (e.g., 2% to 20% Ethyl Acetate in Hexane). |